(2,3-Dihydro-1H-inden-1-yl)methanol
Overview
Description
“(2,3-Dihydro-1H-inden-1-yl)methanol” is a chemical compound with the molecular formula C10H12O . It has a molecular weight of 148.20 g/mol . The IUPAC name for this compound is 2,3-dihydro-1H-inden-1-ylmethanol .
Synthesis Analysis
The synthesis of “(2,3-Dihydro-1H-inden-1-yl)methanol” and its derivatives has been described in several studies . For instance, one study describes the synthesis of this compound from the corresponding 4-nitro-3-phenylbutanoic acid .
Molecular Structure Analysis
The molecular structure of “(2,3-Dihydro-1H-inden-1-yl)methanol” can be represented by the canonical SMILES string: C1CC2=CC=CC=C2C1CO . The InChI representation of the molecule is InChI=1S/C10H12O/c11-7-9-6-5-8-3-1-2-4-10(8)9/h1-4,9,11H,5-7H2 .
Physical And Chemical Properties Analysis
“(2,3-Dihydro-1H-inden-1-yl)methanol” has a number of computed properties. It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 1 . The compound has a Rotatable Bond Count of 1 . The Exact Mass and Monoisotopic Mass of the compound are both 148.088815002 g/mol . The Topological Polar Surface Area is 20.2 Ų .
Scientific Research Applications
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Pharmaceuticals
- Summary of Application : This compound has been used in the synthesis of pharmaceuticals.
- Methods of Application : Again, the specific methods can vary, but it is generally used as a starting material in the synthesis of various pharmaceutical compounds.
- Results or Outcomes : The use of this compound in pharmaceutical synthesis can lead to the production of a variety of drugs.
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Alzheimer’s Disease Treatment
- Summary of Application : A study has described the use of 2,3-dihydro-1H-inden-1-ones, which are derivatives of “(2,3-Dihydro-1H-inden-1-yl)methanol”, as dual PDE4/AChE inhibitors to treat Alzheimer’s disease (AD) .
- Methods of Application : The study involved the design, synthesis, and evaluation of twenty-eight novel 2,3-dihydro-1H-inden-1-ones .
- Results or Outcomes : Both PDE4 and AChE inhibitors display improvement in cognitive and memory function .
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Material Science
- Summary of Application : This compound can be used in the field of material science .
- Methods of Application : It can be used as a starting material in the synthesis of various materials .
- Results or Outcomes : The use of this compound in material science can lead to the production of a variety of materials .
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Chemical Synthesis
- Summary of Application : “(2,3-Dihydro-1H-inden-1-yl)methanamine”, a derivative of “(2,3-Dihydro-1H-inden-1-yl)methanol”, can be used in chemical synthesis .
- Methods of Application : It can be used as a reactant in various chemical reactions .
- Results or Outcomes : The outcomes of these reactions can vary widely, but the use of this compound as a reagent can facilitate the synthesis of a variety of chemical compounds .
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Antimicrobial Potential
- Summary of Application : Certain derivatives of “(2,3-Dihydro-1H-inden-1-yl)methanol” have shown good antimicrobial potential .
- Methods of Application : These derivatives can be synthesized and tested against various microbial strains .
- Results or Outcomes : The results of these tests can provide valuable information about the antimicrobial potential of these compounds .
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Chemical Industry
- Summary of Application : “(2,3-Dihydro-1H-inden-1-yl)methanamine”, a derivative of “(2,3-Dihydro-1H-inden-1-yl)methanol”, can be used in the chemical industry .
- Methods of Application : It can be used as a reactant in various chemical reactions .
- Results or Outcomes : The outcomes of these reactions can vary widely, but the use of this compound as a reagent can facilitate the synthesis of a variety of chemical compounds .
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Material Production
- Summary of Application : “(2,3-Dihydro-1H-inden-5-yl)methanol” can be used in the production of various materials .
- Methods of Application : It can be used as a starting material in the synthesis of various materials .
- Results or Outcomes : The use of this compound in material production can lead to the production of a variety of materials .
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Anti-HIV Treatment
- Summary of Application : A series of novel indolyl and oxochromenyl xanthenone derivatives, which can be synthesized from “(2,3-Dihydro-1H-inden-1-yl)methanol”, have shown potential as an anti-HIV-1 treatment .
- Methods of Application : These derivatives can be synthesized and tested against the HIV-1 virus .
- Results or Outcomes : The results of these tests can provide valuable information about the anti-HIV potential of these compounds .
Future Directions
The future directions for the study of “(2,3-Dihydro-1H-inden-1-yl)methanol” and its derivatives could involve further exploration of their biological activities. For instance, some related compounds have shown potential as selective 5-HT2A receptor agonists , suggesting possible applications in the field of neuroscience or pharmacology.
properties
IUPAC Name |
2,3-dihydro-1H-inden-1-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c11-7-9-6-5-8-3-1-2-4-10(8)9/h1-4,9,11H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZQCDPVYVQVBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80297411 | |
Record name | 1-Indanmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80297411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dihydro-1H-inden-1-yl)methanol | |
CAS RN |
1196-17-4 | |
Record name | 1-Indanmethanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115866 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Indanmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80297411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydro-1H-inden-1-ylmethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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